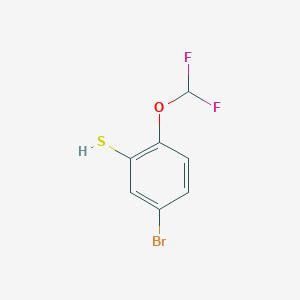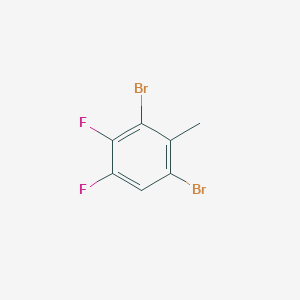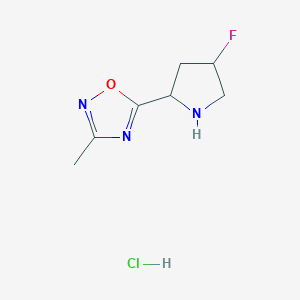
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
説明
“5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the CAS Number: 2097937-47-6 . It has a molecular weight of 235.69 . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 235.69 . The InChI code for this compound is 1S/C9H14FN3O.ClH/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7;/h5-7,11H,3-4H2,1-2H3;1H .科学的研究の応用
Herbicidal Activity
- Synthesis and Herbicidal Activity: A study by Tajik & Dadras (2011) explored the synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against various graminaceous plants. The results showed moderate to high levels of activity against all tested weeds.
Corrosion Inhibition
- Oxadiazole Derivatives in Corrosion Inhibition: Research by Kalia et al. (2020) demonstrated the effectiveness of synthesized oxadiazole derivatives in preventing mild steel dissolution in corrosive environments. These derivatives acted as corrosion inhibitors, showcasing potential in industrial applications.
Cytotoxicity and Anticancer Potential
- Cytotoxicity Evaluation: A study by Ahsan (2018) focused on the synthesis and cytotoxicity evaluation of oxadiazole and triazole analogues. One of the compounds showed significant cytotoxicity comparable to standard anticancer drugs, highlighting its potential in cancer treatment.
Antiangiogenic Effects in Cancer
- Anticancer and Antiangiogenic Effects: Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives with oxadiazol moieties and studied their antiangiogenic and anticancer effects. The results indicated significant reduction in tumor volume and cell number, suggesting their potential as anticancer agents.
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Properties: The work of Tien et al. (2016) investigated the antibacterial activity of oxadiazole derivatives. These compounds showed promising results against various bacterial strains, demonstrating their potential in antimicrobial applications.
Antifungal and Apoptotic Effects
- Antifungal and Apoptotic Activities: Research by Çavușoğlu et al. (2018) on triazole-oxadiazole compounds revealed potent antifungal effects against Candida species and apoptotic effects on these pathogens, offering new insights into antifungal therapies.
Fluoride Detection
- Fluoride Chemosensors: A study by Ma et al. (2013) demonstrated the use of oxadiazole groups in developing novel anion sensors for fluoride detection. These compounds exhibited colorimetric properties, which could be useful in environmental monitoring and chemical sensing.
特性
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O.ClH/c1-4-10-7(12-11-4)6-2-5(8)3-9-6;/h5-6,9H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMFAJRMHNGFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



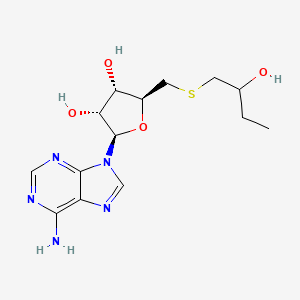
![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)
![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrocarbonate](/img/structure/B1448995.png)
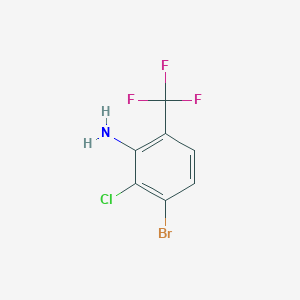
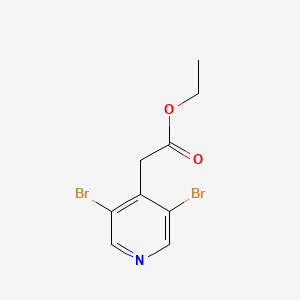
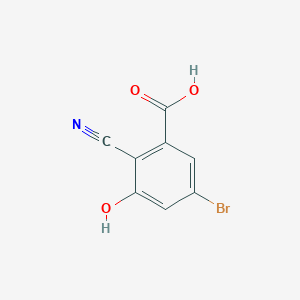
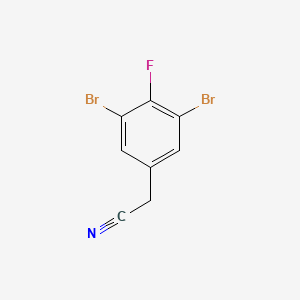
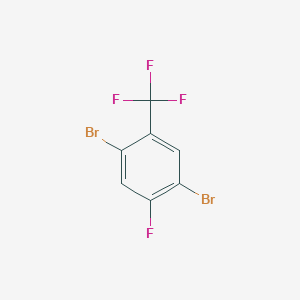
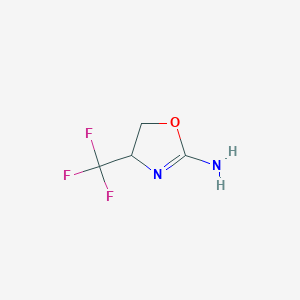
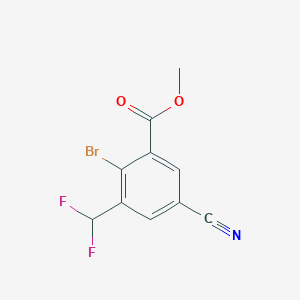
![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)
